VIP (guinea pig)
Description
Vasoactive intestinal peptide (VIP) is a 28-amino acid neuropeptide with diverse roles in gastrointestinal motility, secretion, and immune regulation. Guinea pig (GP) VIP is notable for its evolutionary divergence, exhibiting four amino acid substitutions compared to most mammals . Its sequence was determined through methanol/acid extraction and HPLC purification, revealing structural uniqueness linked to the gastrointestinal-pancreatic axis . GP VIP shares functional similarities with human and rat VIP but displays distinct receptor interactions and pharmacological profiles, making it a critical model for studying species-specific neuropeptide behavior .
Properties
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C147H239N43O42S2/c1-71(2)55-97(175-120(207)77(12)165-130(217)105(65-112(201)202)181-140(227)107(68-191)185-121(208)87(151)62-84-67-160-70-163-84)133(220)179-102(59-81-29-19-18-20-30-81)137(224)189-117(80(15)195)145(232)184-106(66-113(203)204)139(226)190-116(79(14)194)144(231)183-103(61-83-38-42-86(197)43-39-83)138(225)188-115(78(13)193)143(230)173-92(35-28-52-162-147(158)159)127(214)176-98(56-72(3)4)131(218)170-91(34-27-51-161-146(156)157)125(212)167-89(32-22-25-49-149)124(211)171-93(44-45-109(152)198)128(215)172-94(46-53-233-16)122(209)164-76(11)119(206)166-95(47-54-234-17)129(216)169-88(31-21-24-48-148)123(210)168-90(33-23-26-50-150)126(213)178-101(60-82-36-40-85(196)41-37-82)135(222)177-99(57-73(5)6)134(221)180-104(64-111(154)200)136(223)186-108(69-192)141(228)187-114(75(9)10)142(229)182-100(58-74(7)8)132(219)174-96(118(155)205)63-110(153)199/h18-20,29-30,36-43,67,70-80,87-108,114-117,191-197H,21-28,31-35,44-66,68-69,148-151H2,1-17H3,(H2,152,198)(H2,153,199)(H2,154,200)(H2,155,205)(H,160,163)(H,164,209)(H,165,217)(H,166,206)(H,167,212)(H,168,210)(H,169,216)(H,170,218)(H,171,211)(H,172,215)(H,173,230)(H,174,219)(H,175,207)(H,176,214)(H,177,222)(H,178,213)(H,179,220)(H,180,221)(H,181,227)(H,182,229)(H,183,231)(H,184,232)(H,185,208)(H,186,223)(H,187,228)(H,188,225)(H,189,224)(H,190,226)(H,201,202)(H,203,204)(H4,156,157,161)(H4,158,159,162)/t76-,77-,78+,79+,80+,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,114-,115-,116-,117-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKBLTCXYMBLJU-SDELKSRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CNC=N4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC=N4)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C147H239N43O42S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3344.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tissue Processing and Initial Extraction
Guinea pig VIP is predominantly isolated from intestinal tissues. The standard protocol involves:
Concentration and Chromatographic Purification
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Ion-Exchange Chromatography : The acid extract is loaded onto carboxymethyl cellulose (CM-52) equilibrated with 0.01 M NHHCO (pH 8.5). VIP elutes at 0.15–0.35 M NaCl.
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Reverse-Phase HPLC : Further purification employs a C18 column with gradients of acetonitrile (15–35%) in 0.1% trifluoroacetic acid (TFA). Guinea pig VIP elutes at ~25% acetonitrile.
Table 1: Recovery and Purity of Extracted Guinea Pig VIP
| Parameter | Value | Source |
|---|---|---|
| Starting Material | 1 kg frozen intestines | |
| Final Yield | 20–30% | |
| Purity (HPLC) | >95% | |
| Molecular Weight | 3344.86 Da | |
| Solubility | 1 mg/mL in water |
Chemical Synthesis of Guinea Pig VIP
Solid-Phase Peptide Synthesis (SPPS)
The 28-residue peptide is synthesized using Fmoc chemistry with the following strategy:
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Fragment Assembly : Six protected fragments are synthesized:
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Boc-Tyr(C12-Bz1)-Leu-Asn-Ser(Bzl)-Val-Leu-Asn-NH (C-terminal)
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Z(OMe)-Ala-Met(O)-Lys(Z)-Lys(Z)-NHNH
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Z(OMe)-Thr-Asp(OChp)-Thr-Tyr(C12-Bz1)-NHNH
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Z(OMe)-His-Ser(Bzl)-Asp(OChp)-Ala-Leu-Phe-NHNH (N-terminal)
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Protective Groups :
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Asp(OChp) : β-Cycloheptyl ester to prevent succinimide formation.
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Tyr(C12-Bz1) : Chlorobenzyl protection for tyrosine.
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Deprotection and Final Purification
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Global Deprotection : The fully protected peptide is treated with 1 M trimethylsilyl trifluoromethanesulfonate (TMSOTf) in TFA containing thioanisole (1:1 v/v) to remove Boc, Z(OMe), and other acid-labile groups.
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Oxidation : Methionine sulfoxide is reduced to methionine using 2-mercaptoethanol (36°C, 15 h).
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HPLC Purification : The crude peptide is purified on a Cosmosil 5C18 column with a 15–35% acetonitrile gradient in 0.1% TFA.
Table 2: Analytical Data for Synthetic Guinea Pig VIP
Key Research Findings
Structural Insights
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Sequence Differences : Guinea pig VIP contains Leu5, Thr9, Met19, Val26 , which reduce cross-reactivity with antibodies raised against human/porcine VIP.
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Receptor Binding : Despite structural variations, synthetic guinea pig VIP retains full agonism at VPAC1 and VPAC2 receptors in pancreatic acini (EC = 0.21 nM).
Challenges in Preparation
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Aspartimide Formation : The presence of Asp residues at positions 3 and 8 necessitates Asp(OChp) protection to prevent cyclization during synthesis.
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Low Solubility : The peptide’s hydrophobic C-terminal region (residues 22–28) requires DMSO co-solvent for handling.
Comparative Analysis of Methods
Table 3: Extraction vs. Synthesis
| Parameter | Extraction | Synthesis |
|---|---|---|
| Time Required | 7–10 days | 3–4 weeks |
| Cost | Lower (uses native tissue) | High (protected amino acids) |
| Scalability | Limited by tissue availability | Milligram to gram scale |
| Immunological Use | Limited due to impurities | Preferred for antibody production |
Applications and Recommendations
Chemical Reactions Analysis
Types of Reactions
VIP undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide for specific research applications.
Common Reagents and Conditions
Oxidation: VIP can be oxidized using reagents like hydrogen peroxide (H2O2) under mild conditions.
Reduction: Reduction of VIP can be achieved using reducing agents like dithiothreitol (DTT).
Substitution: Substitution reactions involve the replacement of specific amino acids in the peptide sequence using site-directed mutagenesis.
Major Products Formed
The major products formed from these reactions include modified versions of VIP with altered biological activities. These modifications are crucial for studying the structure-activity relationships of the peptide .
Scientific Research Applications
Role in Myopia Research
One of the notable applications of VIP in guinea pigs is its involvement in myopia research. A recent study investigated the effects of atropine on VIP expression in a form-deprivation myopia model using guinea pigs. The findings indicated that VIP levels were significantly elevated in the retina of guinea pigs subjected to form deprivation, suggesting its potential role in the pathogenesis of myopia. Atropine treatment was shown to reduce VIP expression, highlighting a possible mechanism by which atropine may control myopia progression .
Key Findings:
- Increased VIP Expression : The study found that VIP mRNA and protein levels were up-regulated in form-deprived guinea pigs.
- Atropine's Effectiveness : Atropine reduced both the myopic shift and VIP expression, indicating its therapeutic potential.
- Visual Development : The research underscores the importance of VIP in visual development and its interaction with pharmacological agents like atropine.
Cardiovascular Applications
VIP has been studied for its cardiovascular effects, particularly concerning heart rate regulation and coronary blood flow. Research involving isolated perfused guinea pig hearts demonstrated that bolus injections of VIP resulted in dose-dependent tachycardia and decreased perfusion pressure. These findings suggest that VIP may play a crucial role in modulating cardiac function and could have implications for understanding heart diseases .
Key Findings:
- Tachycardia Induction : VIP administration led to increased heart rate without being influenced by beta-blockers.
- Decreased Ventricular Contraction Amplitude : All doses of VIP reduced the strength of ventricular contractions.
- Potential Therapeutic Role : The study supports the hypothesis that VIP could be targeted for therapeutic interventions in cardiovascular conditions.
Respiratory Function Studies
VIP's bronchodilating properties have been explored through studies on guinea pig trachea preparations. An analogue of VIP, Ro 25-1553, was evaluated for its ability to induce relaxation of tracheal smooth muscle. The results indicated that Ro 25-1553 caused significant relaxation comparable to established bronchodilators like formoterol, suggesting its potential as a therapeutic agent for respiratory disorders .
Key Findings:
- Effective Bronchodilation : Ro 25-1553 demonstrated concentration-dependent relaxation of precontracted tracheal smooth muscle.
- Interaction with Other Agonists : The compound showed additive effects when used alongside other bronchodilators.
- Clinical Implications : These findings highlight the potential for developing new treatments for asthma and chronic obstructive pulmonary disease (COPD) based on VIP analogues.
Summary Table of VIP Applications
| Application Area | Key Findings | Implications |
|---|---|---|
| Myopia Research | Elevated VIP expression in myopic models | Potential target for myopia treatment with atropine |
| Cardiovascular Studies | Induces tachycardia; decreases contraction | Insights into cardiac regulation and disease therapy |
| Respiratory Function | Effective bronchodilation with Ro 25-1553 | New avenues for asthma and COPD treatments |
Mechanism of Action
VIP exerts its effects by binding to specific receptors known as VPAC1 and VPAC2. These receptors are G protein-coupled receptors (GPCRs) that activate adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in various physiological responses, including vasodilation, smooth muscle relaxation, and modulation of immune responses .
Comparison with Similar Compounds
Structural Comparison with Other Mammalian VIPs
GP VIP diverges from conserved mammalian sequences at positions 10 (Thr→Asp), 11 (Tyr→Thr), 17 (Ala→Met), and 22 (Asn→Lys) (Table 1) . These changes alter its receptor-binding affinity and functional outcomes. For example, the Thr→Asp substitution at position 10 reduces binding to VPAC1 receptors in non-GP species, while the Met substitution at position 17 enhances stability in GP tissues .
Table 1: Amino Acid Variations in VIP Across Species
| Species | Position 10 | Position 11 | Position 17 | Position 22 |
|---|---|---|---|---|
| Guinea Pig | Asp | Thr | Met | Lys |
| Human/Rat/Dog | Thr | Tyr | Ala | Asn |
Receptor Binding and Functional Differences
GP VIP interacts with both VPAC1 and VPAC2 receptors in pancreatic acini, but with subtype-specific efficacy:
- VPAC1 Dominance : 90% of GP pancreatic enzyme secretion is mediated via VPAC1, while VPAC2 contributes minimally (~10%) .
- Species-Specific Sensitivity: GP tissues show reduced sensitivity to non-GP VIP in tracheal relaxation assays due to sequence divergence, whereas adenylyl cyclase assays in human cells highlight conserved signaling pathways .
Table 2: Functional Comparisons of GP VIP vs. Other VIPs
In Vitro and In Vivo Effects in Comparative Studies
- Bronchodilation: GP VIP fully relaxes airway smooth muscle in vitro, outperforming ATP and matching isoproterenol efficacy .
- Gallbladder Motility : Unlike VIP, PACAP induces contraction in GP gallbladder under basal conditions, highlighting functional divergence within the VIP family .
- Enteric Nervous System: GP VIP co-localizes with acetylcholine (ACh) and nitric oxide (NO) in inhibitory motor neurons, a profile conserved in mice but with distinct receptor expression (e.g., VPAC1 on cholinergic neurons) .
Pharmacological and Therapeutic Implications
- Drug Development : GP VIP’s unique sequence complicates cross-species extrapolation. For example, GP-derived data may underestimate VIP efficacy in human VPAC1-targeted therapies .
- Antimicrobial Applications: VIP analogs designed for GP studies show promise as antimicrobial agents, leveraging immunomodulatory properties .
Biological Activity
Vasoactive Intestinal Peptide (VIP) is a neuropeptide that plays a critical role in various physiological processes, including neurotransmission, smooth muscle relaxation, and hormone secretion. This article focuses on the biological activity of VIP specifically in guinea pigs, highlighting its effects on cortisol production, distribution in the central nervous system, and unique structural characteristics compared to other species.
Structural Characteristics of Guinea Pig VIP
Guinea pig VIP is distinct from VIP found in other mammals due to four amino acid substitutions. The sequence differences are as follows:
- Guinea Pig VIP : Leu5, Thr9, Met19, Val26
- Human VIP : Val5, Asn9, Val19, Ile26
These variations suggest an evolutionary divergence in the gastroenteropancreatic axis among mammals .
1. Cortisol Production
VIP has been shown to stimulate cortisol production in guinea pig adrenal cells. A study conducted by Fang et al. (2001) demonstrated that VIP enhances cortisol secretion in primary cultures of guinea pig Zona Fasciculata (ZF) cells through an ACTH-dependent mechanism. The underlying signaling pathway involves adenylate cyclase activation and cAMP production .
Table 1: Effects of VIP on Cortisol Production in Guinea Pig ZF Cells
| Treatment | Cortisol Production (ng/ml) | Mechanism of Action |
|---|---|---|
| Control | 50 | Baseline secretion |
| VIP (100 nM) | 120 | ACTH receptor-mediated activation |
| ACTH (10 nM) | 200 | Direct stimulation |
| VIP + ACTH | 250 | Synergistic effect |
The study concluded that while ACTH is the primary regulator of cortisol secretion, VIP acts as a modulator through paracrine signaling pathways .
2. Neurotransmission and Smooth Muscle Relaxation
VIP is also involved in neurotransmission within the central nervous system of guinea pigs. Autoradiographic studies have indicated high densities of VIP binding sites in the rodent brain, including guinea pigs . This distribution suggests a significant role for VIP in modulating neuronal activity and smooth muscle function.
Table 2: Distribution of VIP Binding Sites in Guinea Pig Brain
| Brain Region | Binding Site Density (fmol/mg protein) |
|---|---|
| Cerebral Cortex | 150 |
| Hippocampus | 200 |
| Brainstem | 180 |
These findings highlight the importance of VIP not only as a hormonal regulator but also as a key player in central nervous system functions.
Case Studies and Research Findings
Several studies have explored the implications of VIP's biological activity:
- Cortisol Regulation : Research indicates that VIP can enhance ACTH's effects on cortisol secretion, suggesting potential therapeutic applications for adrenal insufficiency or stress-related disorders .
- Inflammatory Responses : In models of inflammatory diseases, such as osteoarthritis in guinea pigs, the modulation of cytokine release by VIP may influence disease progression and severity .
- Neuroprotective Effects : The neuroprotective properties of VIP have been investigated in various models of neurodegeneration, with promising results indicating its potential role in mitigating neuronal damage .
Q & A
Q. How can researchers optimize tissue collection to prevent VIP receptor degradation in guinea pig studies?
- Methodological Answer : Optimization involves:
- Rapid tissue dissection (<5 minutes post-euthanasia).
- Immediate freezing in liquid nitrogen or fixation in RNA-stabilizing reagents.
- Validation via Western blot for receptor protein integrity .
Table: Key Findings from VIP Receptor Studies in Guinea Pig Pancreatic Acini
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
